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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the use

of phosphonate linkers in scientific research. Phosphonates, organophosphorus compounds

characterized by a stable carbon-to-phosphorus (C-P) bond, serve as versatile tools across

numerous disciplines, including medicinal chemistry, materials science, and diagnostics. Their

unique physicochemical properties make them invaluable for applications ranging from

targeted drug delivery to the construction of advanced materials.

Core Principles of Phosphonate Chemistry
Phosphonates are distinguished by the C–PO(OH)₂ or C–PO(OR)₂ functional group. The direct

C-P bond is the cornerstone of their utility, rendering them resistant to enzymatic cleavage by

phosphatases, which readily hydrolyze the P-O bond in their phosphate analogues.[1][2] This

metabolic stability allows phosphonate-containing molecules to function as effective and stable

bioisosteres of natural phosphates, carboxylates, and mimics of tetrahedral transition states in

enzymatic reactions.[2][3][4]

Key properties that define the function of phosphonate linkers include:

Metabolic Stability: The C-P bond is not susceptible to enzymatic hydrolysis, leading to

increased in vivo half-life compared to phosphate esters.[5]
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High Negative Charge: At physiological pH, the phosphonate group is typically dianionic,

which results in high water solubility but poor passive diffusion across cell membranes. This

necessitates the use of prodrug strategies for therapeutic applications.[5]

Strong Metal Chelation: Phosphonates are effective chelating agents for di- and trivalent

metal ions. This property is exploited in diagnostics, water treatment, and to prevent scale

formation.[6]

High Affinity for Bone Mineral: Bisphosphonates, which contain a P-C-P scaffold, exhibit a

remarkably high affinity for calcium hydroxyapatite, the primary mineral component of bone.

This allows for specific targeting of bone tissue.[7][8]

Applications in Drug Development and Therapeutics
The unique characteristics of phosphonates have led to their incorporation into several

successful therapeutic agents.

Antiviral Therapy: Acyclic Nucleoside Phosphonates
(ANPs)
ANPs are a critical class of antiviral drugs that act as non-hydrolyzable mimics of nucleoside

monophosphates.[1] By inhibiting viral DNA polymerases or reverse transcriptases, they halt

viral replication. However, due to their high negative charge and resulting poor cell permeability,

ANPs are typically administered as prodrugs.[1][9] These prodrugs mask the phosphonate

charge with lipophilic moieties that are cleaved intracellularly to release the active drug.

Prominent examples include:

Tenofovir: A cornerstone of anti-HIV therapy, administered as the prodrug Tenofovir

Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[1][9][10]

Adefovir: Used for the treatment of chronic Hepatitis B, administered as the prodrug Adefovir

Dipivoxil.[9]

Cidofovir: A broad-spectrum antiviral agent effective against various DNA viruses.[9]

Bone Targeting: Bisphosphonates
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Bisphosphonates are the most commonly prescribed drugs for treating osteoporosis and other

bone disorders characterized by excessive bone resorption.[8] Their P-C-P structure allows

them to bind strongly to hydroxyapatite on bone surfaces.[8][11] After binding, they are

internalized by osteoclasts (the cells responsible for bone breakdown), where they inhibit key

enzymes in the mevalonate pathway, leading to osteoclast apoptosis and a reduction in bone

loss.[8][12] Nitrogen-containing bisphosphonates like zoledronic acid and alendronate are

particularly potent.[11][13]

Advanced Drug Delivery Systems
Phosphonate linkers are integral to the design of sophisticated drug delivery platforms,

enabling targeted and controlled release of therapeutic payloads.

Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific

antigen. The stability of the linker is critical for the ADC's efficacy and safety.[14] Phosphonate-

based linkers, such as ethynylphosphonamidates, have been developed to create highly stable

conjugates.[15] These linkers resist premature drug release in systemic circulation but are

designed to be cleaved within the target cell, for instance, by lysosomal enzymes.[16][17] This

ensures that the cytotoxic payload is delivered specifically to cancer cells, widening the

therapeutic window.[14][15]

Nanoparticle-Based Systems
The strong binding affinity of phosphonates for metal oxides makes them excellent agents for

functionalizing the surface of nanoparticles.[18][19] Attaching phosphonate-terminated

molecules to iron oxide, titania, or other metal oxide nanoparticles improves their colloidal

stability in aqueous media, prevents aggregation, and provides a scaffold for attaching

targeting ligands or therapeutic agents.[18][19][20]

Diagnostics and Imaging
The ability of phosphonates to chelate metal ions is leveraged in the development of diagnostic

and imaging agents. By linking phosphonates to radionuclides or paramagnetic ions, targeted

imaging agents can be created. For example, technetium-99m (99mTc) labeled phosphonate

compounds are widely used for bone scintigraphy to detect bone metastases and other
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osseous abnormalities.[19] Similarly, phosphonate-functionalized nanoparticles can be coupled

with fluorescent dyes or MRI contrast agents for dual-modality imaging.[21]

Materials Science: Metal-Organic Frameworks
(MOFs)
In materials science, phosphonate linkers are used to construct highly stable Metal-Organic

Frameworks (MOFs). The phosphonate group forms stronger bonds with hard metal ions (e.g.,

Zr⁴⁺, Al³⁺) compared to the more commonly used carboxylate linkers.[22] This results in MOFs

with enhanced thermal and chemical robustness, making them suitable for demanding

applications such as gas storage, separation, and heterogeneous catalysis.[22][23]

Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and properties

of phosphonate-based compounds.

Table 1: Pharmacokinetic Properties of Phosphonate Drugs and Prodrugs
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Compound Parent Drug
Prodrug
Moiety

Oral
Bioavailabil
ity (%)

Plasma
Half-Life

Reference(s
)

Tenofovir
Disoproxil
Fumarate
(TDF)

Tenofovir

Bis-
isopropoxy
carbonylox
ymethyl
(POC)

25%
(fasting),
39% (with
food)

~17 hours
(Tenofovir)

[1][10][24]

Tenofovir

Alafenamide

(TAF)

Tenofovir

Phenylalanin

e isopropyl

ester amidate

> 70%
0.30 hours

(TAF)
[9]

Brincidofovir Cidofovir

Lipid

alkoxyalkyl

ester

88% 24 hours [9]

Adefovir

Dipivoxil
Adefovir

Bis-

pivaloyloxym

ethyl (POM)

< 12%

(Adefovir)

1.6 ± 0.5

hours

(Adefovir)

[9]

POM₂-C-

HMBP
C-HMBP

Bis-

pivaloyloxym

ethyl (POM)

Not Reported ~8.4 minutes [25]

| Glycine Phosphonamidate Prodrugs | C-DMAP | Bis-glycine methyl ester amidate | Not

Reported | > 24 hours (>97% remaining) |[25][26] |

Table 2: Binding Affinities of Bisphosphonates to Hydroxyapatite (HA)
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Bisphosphonate Method
Relative
Affinity/Binding

Reference(s)

Zoledronate
FPLC Retention
Time

22.0 ± 0.3 min [11]

Risedronate FPLC Retention Time 16.16 ± 0.44 min [11]

Alendronate FPLC Retention Time
Not directly compared

in this study
[11]

Nano-

Ca@Zoledronate
In Vitro Binding Assay

36% bound after 1

day
[27]

| Free Zoledronate | In Vitro Binding Assay | 15% bound after 1 day |[27] |

Table 3: Inhibitory Potency (IC₅₀) of Selected Phosphonate-Based Enzyme Inhibitors

Inhibitor Class Target Enzyme IC₅₀ Range (µM) Reference(s)

Aromatic
Bisphosphonates

Human
Phosphoglycerate
Kinase (PGK)

0.84 - 200 [6]

Alkyl

Bisphosphonates

Yeast

Phosphoglycerate

Kinase (PGK)

2 - 5000 (as K_d) [6]

Hydroxy-

methylenebisphospho

nates

MDA-MB 231 (Breast

Cancer) Cell Line
25.9 - >100 [28]

| Phosphonate Inhibitors | Mycolyltransferase Ag85C | ~5 - >100 |[12] |

Table 4: Representative Yields for Phosphonate Synthesis Reactions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 21 Tech Support

https://www.researchgate.net/publication/38081286_Differences_Between_Bisphosphonates_in_Binding_Affinities_for_Hydroxyapatite
https://www.researchgate.net/publication/38081286_Differences_Between_Bisphosphonates_in_Binding_Affinities_for_Hydroxyapatite
https://www.researchgate.net/publication/38081286_Differences_Between_Bisphosphonates_in_Binding_Affinities_for_Hydroxyapatite
https://pubs.rsc.org/en/content/articlehtml/2022/ma/d1ma01127h
https://pubs.rsc.org/en/content/articlehtml/2022/ma/d1ma01127h
https://feh.scs.illinois.edu/doc/papers/1201228224_319.pdf
https://feh.scs.illinois.edu/doc/papers/1201228224_319.pdf
https://www.researchgate.net/figure/50-inhibitory-concentration-IC-50-values-of-the-P-compounds-studied-on-human-tumor_tbl5_373134989
https://www.researchgate.net/figure/a-A-list-of-17-phosphonate-inhibitors-docked-into-the-active-site-of_fig8_6239471
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Substrates
Catalyst/Condi
tions

Yield (%) Reference(s)

Hirao Coupling

2-
Chloropyrazin
e +
Diethylphosph
ite

Pd(OAc)₂ /
dppf

67 [29]

Hirao Coupling

Bromobenzene +

Diarylphosphine

oxides

NiCl₂ / K₂CO₃ /

MW
83 [30]

Michaelis-

Arbuzov

Benzylic Alcohol

+ P(OEt)₃
ZnI₂, Reflux 55 - 95 [31]

| Bisphosphonate Synthesis | Carboxylic Acid + PCl₃ + H₃PO₃ | Microwave, Silica Gel | 67 - 86 |

[13] |

Key Experimental Protocols
The following sections provide generalized, detailed methodologies for key synthetic and

analytical procedures involving phosphonate linkers.

Protocol 1: General Synthesis of a Dialkyl
Arylphosphonate via Palladium-Catalyzed Hirao
Coupling
This protocol describes a common method for forming a C(sp²)-P bond between an aryl halide

and a dialkyl phosphite.

Materials:

Aryl halide (e.g., bromobenzene)

Dialkyl phosphite (e.g., diethyl phosphite)

Palladium(II) acetate (Pd(OAc)₂)
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Phosphine ligand (e.g., 1,1′-Bis(diphenylphosphino)ferrocene, dppf)

Base (e.g., triethylamine, Et₃N)

Anhydrous solvent (e.g., Dimethylformamide, DMF)

Inert gas (Nitrogen or Argon)

Standard glassware for anhydrous reactions (Schlenk flask, condenser)

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium

catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., dppf, 1-5 mol%).

Add Reagents: Add the anhydrous solvent (e.g., DMF), followed by the aryl halide (1.0 eq),

the dialkyl phosphite (1.2-1.5 eq), and the base (e.g., triethylamine, 1.5-2.0 eq).

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for

4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by silica gel column chromatography using

an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure

dialkyl arylphosphonate.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR,

³¹P NMR, and mass spectrometry.
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Protocol 2: General Synthesis of a Dialkyl
Alkylphosphonate via Michaelis-Arbuzov Reaction
This protocol describes the classic method for forming a C(sp³)-P bond by reacting a trialkyl

phosphite with an alkyl halide.

Materials:

Alkyl halide (e.g., benzyl bromide)

Trialkyl phosphite (e.g., triethyl phosphite)

Standard reflux glassware

Oil bath

Procedure:

Reaction Setup: Place the alkyl halide (1.0 eq) in a round-bottom flask equipped with a reflux

condenser and a magnetic stir bar.

Add Reagent: Add the trialkyl phosphite (1.0-1.1 eq) to the flask. The reaction is often

exothermic.

Reaction: Heat the mixture gently in an oil bath (temperature typically ranges from 100-160

°C, depending on the reactivity of the alkyl halide). The reaction is driven by the formation of

a volatile alkyl halide byproduct (e.g., ethyl bromide), which can be observed distilling off. Stir

for 2-12 hours.

Monitoring: Monitor the reaction by observing the cessation of byproduct distillation or by ³¹P

NMR, where the signal for the starting phosphite (+138 ppm) will be replaced by the signal

for the phosphonate product (+20 to +30 ppm).

Purification: Cool the reaction mixture. The crude product is often pure enough for

subsequent use. For higher purity, remove any excess starting material or byproduct by

vacuum distillation.
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Characterization: Confirm the product structure and purity via NMR spectroscopy (¹H, ¹³C,

³¹P) and mass spectrometry.

Protocol 3: Synthesis of Nitrogen-Containing
Bisphosphonates
This protocol outlines a common industrial method for synthesizing bisphosphonates like

alendronate or zoledronate from a carboxylic acid.[13]

Materials:

Amino acid or heterocyclic carboxylic acid (e.g., 4-aminobutanoic acid for alendronate) (1.0

eq)

Phosphorous acid (H₃PO₃) (e.g., 5.0 eq)

Phosphorus trichloride (PCl₃) (e.g., 3.0 eq)

Solvent (e.g., methanesulfonic acid or chlorobenzene)

Deionized water

Hydrochloric acid (HCl)

Procedure:

Reaction Mixture: In a reaction vessel suitable for corrosive reagents, suspend the carboxylic

acid and phosphorous acid in the solvent.

PCl₃ Addition: Slowly add phosphorus trichloride to the mixture while maintaining the

temperature (e.g., 40-75 °C). The reaction is exothermic and releases HCl gas, requiring

proper ventilation.

Reaction: Stir the mixture at an elevated temperature (e.g., 65-85 °C) for several hours until

the reaction is complete.

Hydrolysis: Carefully quench the reaction mixture by slowly adding it to hot water. This

hydrolyzes the phosphorus intermediates to the final bisphosphonic acid.
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Crystallization and Isolation: Adjust the pH with HCl to induce crystallization of the

bisphosphonate product. Cool the mixture, and collect the solid product by filtration.

Purification: Wash the collected solid with water and/or ethanol to remove impurities. The

product can be further purified by recrystallization from water.

Characterization: Analyze the final product for identity and purity using NMR (¹H, ³¹P), mass

spectrometry, and elemental analysis.

Protocol 4: Surface Functionalization of Iron Oxide
Nanoparticles with Phosphonic Acids
This protocol describes a method for coating co-precipitated iron oxide nanoparticles (IONPs)

with a phosphonic acid linker.[19]

Materials:

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

Ammonium hydroxide (NH₄OH) solution (25%)

Phosphonic acid linker (e.g., dodecylphosphonic acid)

Ethanol and deionized water

Ultrasonic probe (sonicator)

Procedure:

IONP Synthesis (Co-precipitation):

Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under an

inert atmosphere.

Heat the solution to 80 °C with vigorous mechanical stirring.
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Rapidly add ammonium hydroxide solution to raise the pH to ~10-11. A black precipitate of

magnetite (Fe₃O₄) will form immediately.

Stir for 1-2 hours at 80 °C.

Cool the suspension and wash the nanoparticles repeatedly with deionized water and

ethanol using magnetic decantation until the supernatant is neutral.

Surface Functionalization:

Resuspend the washed IONPs in ethanol.

Prepare a solution of the phosphonic acid linker in ethanol.

Add the phosphonic acid solution to the IONP suspension.

Treat the mixture with a high-power ultrasonic probe for 30-60 minutes. Sonication

promotes the binding of the phosphonic acid to the nanoparticle surface.

Purification:

Wash the functionalized nanoparticles several times with ethanol using magnetic

decantation to remove any unbound phosphonic acid.

Dry the final product under vacuum.

Characterization: Confirm successful functionalization using Fourier-Transform Infrared

Spectroscopy (FTIR) to identify P-O-Fe bonds, Thermogravimetric Analysis (TGA) to quantify

the organic coating, Transmission Electron Microscopy (TEM) for size and morphology, and

Dynamic Light Scattering (DLS) to assess colloidal stability.

Protocol 5: In Vitro Hydroxyapatite (HA) Binding Assay
This protocol provides a method to quantify the binding affinity of a phosphonate-containing

compound to synthetic hydroxyapatite.[27]

Materials:
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Hydroxyapatite (HA) powder

Phosphonate compound of interest

Phosphate-buffered saline (PBS), pH 7.4

Incubator or water bath at 37 °C

Centrifuge

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

Preparation: Prepare a stock solution of the phosphonate compound in PBS at a known

concentration.

Binding Reaction:

Weigh a precise amount of HA powder (e.g., 20 mg) into a series of microcentrifuge tubes.

Add a defined volume of the phosphonate solution (e.g., 1 mL) to each tube. Include

control tubes with only the phosphonate solution (no HA) to account for any non-specific

binding to the tube walls.

Incubate the tubes at 37 °C with gentle agitation for a predetermined time course (e.g., 1,

4, 8, 24 hours).

Sample Collection: At each time point, remove the tubes from the incubator and centrifuge at

high speed (e.g., 14,000 rpm for 10 minutes) to pellet the HA powder.

Quantification: Carefully collect the supernatant without disturbing the pellet. Analyze the

concentration of the unbound phosphonate compound remaining in the supernatant using a

suitable, pre-calibrated analytical method (e.g., HPLC).

Calculation:
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Calculate the amount of phosphonate bound to the HA by subtracting the concentration in

the supernatant from the initial concentration.

Bound (%) = [(Initial Conc. - Supernatant Conc.) / Initial Conc.] * 100

Plot the percentage of bound compound versus time to determine the binding kinetics.

Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the use of

phosphonate linkers.
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Caption: General workflow for phosphonate prodrug activation within a target cell.
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Caption: Mechanism of action of nitrogen-containing bisphosphonates on osteoclasts.
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Caption: Experimental workflow for the synthesis of an arylphosphonate via Hirao coupling.
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Nanoparticle Functionalization
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Caption: Workflow for the surface functionalization of nanoparticles with phosphonates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 20 / 21 Tech Support

https://www.researchgate.net/publication/222069864_Synthesis_and_stability_of_functionalized_iron_oxide_nanoparticles_using_organophosphorus_coupling_agents
https://www.researchgate.net/publication/318123895_Functional_Organophosphonate_Interfaces_for_Nanotechnology_A_Review
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.890696/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.890696/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12299360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12299360/
https://pubs.acs.org/doi/10.1021/acsptsci.0c00076
https://pmc.ncbi.nlm.nih.gov/articles/PMC5320394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5320394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6703555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6703555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10245299/
https://pubs.rsc.org/en/content/articlehtml/2022/ma/d1ma01127h
https://pubs.rsc.org/en/content/articlehtml/2022/ma/d1ma01127h
https://pubs.rsc.org/en/content/articlehtml/2022/ma/d1ma01127h
https://www.researchgate.net/figure/50-inhibitory-concentration-IC-50-values-of-the-P-compounds-studied-on-human-tumor_tbl5_373134989
https://pmc.ncbi.nlm.nih.gov/articles/PMC2587344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2587344/
https://pubs.acs.org/doi/10.1021/acs.joc.0c00804
https://pubs.acs.org/doi/10.1021/jo200137k
https://www.benchchem.com/product/b611233#fundamental-principles-of-using-phosphonate-linkers-in-research
https://www.benchchem.com/product/b611233#fundamental-principles-of-using-phosphonate-linkers-in-research
https://www.benchchem.com/product/b611233#fundamental-principles-of-using-phosphonate-linkers-in-research
https://www.benchchem.com/product/b611233#fundamental-principles-of-using-phosphonate-linkers-in-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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